molecular formula C18H18N4O3 B2395608 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-56-9

1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2395608
CAS No.: 899997-56-9
M. Wt: 338.367
InChI Key: MHXJHHKAYKHCEY-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine ring, followed by the introduction of the oxazole moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: shares structural similarities with other purine and oxazole derivatives.

    1,3-dimethyl-7-phenethylxanthine: Another compound with a similar purine structure but different functional groups.

    1,6,7-trimethyl-3-phenethyloxazole: Similar oxazole structure but lacks the purine ring.

Uniqueness

The uniqueness of this compound lies in its combined purine and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-12(2)25-17-19-15-14(22(11)17)16(23)21(18(24)20(15)3)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJHHKAYKHCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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